(4Z)-4-(ethylsulfanylmethylidene)-2-phenyl-1,3-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-(ethylsulfanylmethylidene)-2-phenyl-1,3-oxazol-5-one is a heterocyclic compound that features an oxazole ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(ethylsulfanylmethylidene)-2-phenyl-1,3-oxazol-5-one typically involves the condensation of ethylsulfanylacetaldehyde with 2-phenyl-1,3-oxazol-5-one under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-(ethylsulfanylmethylidene)-2-phenyl-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the oxazole ring.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
(4Z)-4-(ethylsulfanylmethylidene)-2-phenyl-1,3-oxazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (4Z)-4-(ethylsulfanylmethylidene)-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-(methylsulfanylmethylidene)-2-phenyl-1,3-oxazol-5-one
- (4Z)-4-(ethylsulfanylmethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one
Uniqueness
(4Z)-4-(ethylsulfanylmethylidene)-2-phenyl-1,3-oxazol-5-one is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H11NO2S |
---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
(4Z)-4-(ethylsulfanylmethylidene)-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11NO2S/c1-2-16-8-10-12(14)15-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8- |
InChI Key |
JHCCZJBQHANOQM-NTMALXAHSA-N |
Isomeric SMILES |
CCS/C=C\1/C(=O)OC(=N1)C2=CC=CC=C2 |
Canonical SMILES |
CCSC=C1C(=O)OC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.